molecular formula C10H7ClFNO2 B12825884 Methyl 7-chloro-5-fluoro-1H-indole-3-carboxylate

Methyl 7-chloro-5-fluoro-1H-indole-3-carboxylate

Cat. No.: B12825884
M. Wt: 227.62 g/mol
InChI Key: JQFIKNLLHGVUPK-UHFFFAOYSA-N
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Description

Methyl 7-chloro-5-fluoro-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-5-fluoro-1H-indole-3-carboxylate typically involves the esterification of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-5-fluoro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 7-chloro-5-fluoro-1H-indole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-5-fluoro-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
  • Methyl indole-5-carboxylate
  • Methyl indole-6-carboxylate

Uniqueness

Methyl 7-chloro-5-fluoro-1H-indole-3-carboxylate is unique due to the presence of both chloro and fluoro substituents on the indole ring. This dual substitution enhances its chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H7ClFNO2

Molecular Weight

227.62 g/mol

IUPAC Name

methyl 7-chloro-5-fluoro-1H-indole-3-carboxylate

InChI

InChI=1S/C10H7ClFNO2/c1-15-10(14)7-4-13-9-6(7)2-5(12)3-8(9)11/h2-4,13H,1H3

InChI Key

JQFIKNLLHGVUPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=C2Cl)F

Origin of Product

United States

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